molecular formula C8H10N6O2 B12912654 N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester CAS No. 38359-77-2

N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester

Katalognummer: B12912654
CAS-Nummer: 38359-77-2
Molekulargewicht: 222.20 g/mol
InChI-Schlüssel: CYNUGFWBAVPJJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester is a heterocyclic compound that features a triazolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the triazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields . The reaction conditions involve heating the reactants at 140°C for a short duration, which facilitates the formation of the triazolopyridine core through a tandem reaction mechanism.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the microwave-assisted synthesis. This method’s efficiency and eco-friendliness make it suitable for industrial applications, where large quantities of the compound can be produced under controlled conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can form additional heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acyl hydrazides, enaminonitriles, and various catalysts or microwave irradiation to facilitate the reactions. The conditions often involve moderate to high temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions.

Wissenschaftliche Forschungsanwendungen

N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a binding moiety, facilitating the compound’s attachment to specific sites on the target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

38359-77-2

Molekularformel

C8H10N6O2

Molekulargewicht

222.20 g/mol

IUPAC-Name

ethyl N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamate

InChI

InChI=1S/C8H10N6O2/c1-2-16-8(15)11-5-3-4(9)6-7(10-5)13-14-12-6/h3H,2H2,1H3,(H4,9,10,11,12,13,14,15)

InChI-Schlüssel

CYNUGFWBAVPJJU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=NC2=NNN=C2C(=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.